Picroside I Picroside I [3,4,5-Trihydroxy-6-[[5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 3-phenylprop-2-enoate is a natural product found in Neopicrorhiza scrophulariiflora and Picrorhiza kurrooa with data available.
Brand Name: Vulcanchem
CAS No.: 27409-30-9
VCID: VC21344590
InChI: InChI=1S/C24H28O11/c25-11-24-16-13(17(27)21(24)35-24)8-9-31-22(16)34-23-20(30)19(29)18(28)14(33-23)10-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22?,23+,24+/m1/s1
SMILES:
Molecular Formula: C24H28O11
Molecular Weight: 492.5 g/mol

Picroside I

CAS No.: 27409-30-9

Cat. No.: VC21344590

Molecular Formula: C24H28O11

Molecular Weight: 492.5 g/mol

* For research use only. Not for human or veterinary use.

Picroside I - 27409-30-9

CAS No. 27409-30-9
Molecular Formula C24H28O11
Molecular Weight 492.5 g/mol
IUPAC Name [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2R,4S,5S,6R)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-phenylprop-2-enoate
Standard InChI InChI=1S/C24H28O11/c25-11-24-16-13(17(27)21(24)35-24)8-9-31-22(16)34-23-20(30)19(29)18(28)14(33-23)10-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22?,23+,24+/m1/s1
Standard InChI Key XZGPUOQGERGURE-XAJLVDHKSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3[C@H]4[C@@H](C=CO3)[C@@H]([C@H]5[C@]4(O5)CO)O)O)O)O
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C4C(C=CO3)C(C5C4(O5)CO)O)O)O)O

Chemical Properties and Structure

Picroside I (CAS No. 27409-30-9) is an iridoid glycoside with the molecular formula C24H28O11 and a molecular weight of 492.5 g/mol . Structurally, it contains a glucose moiety linked to an iridoid unit through a glycosidic bond, with a cinnamoyl group attached to the glucose portion. The complete chemical name is [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-phenylprop-2-enoate .

Physical and Chemical Characteristics

Table 1. Physical and Chemical Properties of Picroside I

PropertyDescription
AppearanceCrystalline solid
Molecular FormulaC24H28O11
Molecular Weight492.5 g/mol
CAS Number27409-30-9
Melting PointData not provided in search results
SolubilitySoluble in methanol, partially soluble in water

Synonyms and Alternative Nomenclature

Picroside I is known by several synonyms in scientific literature, which include:

  • Amphicoside I

  • EINECS 248-445-1

  • Picroside I (Standard)

  • CHEMBL454577

  • beta-D-Glucopyranoside, 1a,1b,2,5a,6,6a-hexahydro-6-hydroxy-1a-(hydroxymethyl)oxireno(4,5)cyclopenta(1,2-c)pyran-2-yl, 6-(3-phenyl-2-propenoate)

Natural Sources and Distribution

Picroside I is predominantly found in Picrorhiza kurroa Royle ex Benth (family Scrophulariaceae), a perennial herb native to the alpine Himalayas, growing at elevations between 3000 and 4500 meters above sea level . It has also been reported in Gentiana kurroo . The compound is one of the major active constituents in "kutkin," a bitter glycosidal mixture extracted from Picrorhiza kurroa .

Distribution in Plant Parts

The distribution of Picroside I varies significantly across different plant parts of Picrorhiza kurroa. Interestingly, studies have shown that the content of Picroside I can sometimes be higher in leaves compared to roots and rhizomes, which is contrary to the traditional belief that medicinal compounds are primarily concentrated in the underground parts of the plant .

Table 2. Distribution of Picroside I in Different Plant Parts of Picrorhiza kurroa

Plant PartPicroside I Content (%)
Roots/Rhizomes0.54 - 2.43
Leaves1.42 - 4.42

Pharmacological Properties and Medicinal Applications

Hepatoprotective Activity

One of the most significant and well-documented properties of Picroside I is its hepatoprotective activity. Research has shown that Picroside I can effectively protect against various forms of liver damage. The compound blocks changes in acid phosphatase activity, phospholipid levels, and lipid peroxide production induced by toxins such as D-galactosamine in rat liver .

Recent studies have focused on developing novel formulations to enhance the hepatoprotective effects of Picroside I. For instance, phytosome formulations (phospholipid complexes) of Picroside I have demonstrated superior hepatoprotection compared to the uncomplexed compound, as evidenced by reduced serum glutamic-oxaloacetic transaminase (SGOT) and serum glutamic-pyruvic transaminase (SGPT) levels in carbon tetrachloride (CCl4)-induced hepatotoxicity models .

Anti-inflammatory and Antioxidant Effects

Picroside I exhibits notable anti-inflammatory properties, primarily attributed to its ability to scavenge oxygen free radicals . This free radical scavenging activity contributes to its potential application in treating inflammatory conditions such as arthritis.

The compound's antioxidant effects are particularly pronounced in liver tissue, where it helps prevent oxidative damage by neutralizing reactive oxygen species and stabilizing cell membranes .

Other Biological Activities

Beyond its hepatoprotective and anti-inflammatory properties, Picroside I demonstrates a diverse array of biological activities:

  • Anticancer activity: Studies have indicated potential anticancer effects, particularly against liver cancer . Recent research has begun exploring the interaction of picrosides with NFκB and its associated proteins in breast cancer treatment .

  • Immunomodulatory properties: Picroside I has shown the ability to modulate immune responses, making it a candidate for treating immune-related disorders .

  • Neurological effects: At concentrations of 60 μM, Picroside I enhances neurite outgrowth in PC12D cells induced by basic fibroblast growth factor and 7S nerve growth factor .

  • Transporter modulation: At concentrations as low as 5 μM, Picroside I enhances the ATPase activity of the efflux transporter P-glycoprotein, which may influence drug metabolism and absorption .

Table 3. Pharmacological Activities of Picroside I

ActivityDescriptionReferences
HepatoprotectiveProtects against liver damage, blocks changes in acid phosphatase activity and lipid peroxide production
Anti-inflammatoryActs as oxygen free radical scavenger, may help in treating arthritis
AntioxidantPrevents oxidative damage, particularly in liver tissue
AnticancerPotential activity against liver cancer, interaction with NFκB pathway
ImmunomodulatoryModulates immune responses
NeuroprotectiveEnhances neurite outgrowth in PC12D cells
Transporter modulationEnhances P-glycoprotein ATPase activity

Extraction and Analysis Methods

Various extraction and analytical techniques have been developed for the isolation and quantification of Picroside I from plant materials. The selection of appropriate extraction methods significantly influences the yield and purity of the compound.

Extraction Techniques

Studies comparing different extraction techniques have shown that methanol extraction yields better results in terms of both extraction efficiency and bioactive content compared to methanol-water mixtures . This finding has important implications for the commercial production of Picroside I.

A comparative study of extraction techniques revealed that methanol extraction resulted in maximum extractive yield (44.269%), maximum Picroside I content (6.825%), and maximum Picroside II content (5.291%) .

Analytical Methods

Several analytical methods have been developed for the quantification of Picroside I:

  • High-Performance Liquid Chromatography (HPLC): Commonly used for the quantification of Picroside I, often with UV detection at 270 nm. For instance, a method using a C18 column with methanol:water (40:60) mobile phase at a flow rate of 0.9 ml/min has been reported .

  • High-Performance Thin-Layer Chromatography (HPTLC): A densitometric method using ethyl acetate-methanol-glacial acetic acid (5:1:0.3, v/v) as mobile phase and detection at 270 nm has been developed for the simultaneous quantification of Picrosides I and II .

SamplePicroside I Content
P. kurroa crude drug2.62 ± 0.02% w/w
P. kurroa extract8.83 ± 0.36% w/w
Picrolax suspension0.13 ± 0.003% w/v
Picrolax capsules2.84 ± 0.02% w/w
Callus culture (16 weeks)16.37 ± 0.0007 mg/g

These data indicate that the content of Picroside I can be significantly enriched through proper extraction and formulation techniques .

Metabolism and Pharmacokinetics

The pharmacokinetic profile of Picroside I presents challenges for its therapeutic application. Studies have reported that the oral bioavailability of Picroside I is relatively low . Like many iridoid glycosides, Picroside I is primarily metabolized by intestinal microbial flora, which may contribute to its limited oral bioavailability .

In vitro and in vivo metabolic studies have identified eight metabolites of Picroside I in vitro, with four of these metabolites also identified in vivo following oral administration . These findings highlight the need for formulation strategies to enhance the bioavailability and stability of Picroside I.

Novel Formulations and Bioavailability Enhancement

To overcome the challenges associated with the low oral bioavailability of Picroside I, several novel formulation approaches have been explored:

Phytosome Technology

Phytosomes are phospholipid complexes that enhance the absorption of poorly bioavailable phytoconstituents. Picroside I phytosomes have demonstrated improved gastrointestinal absorption and higher plasma levels compared to uncomplexed Picroside I . In hepatoprotection studies, these phytosomes exhibited significantly greater efficacy than Picroside I alone, as evidenced by lower SGOT and SGPT enzyme levels in CCl4-induced hepatotoxicity models .

Production Methods and Biotechnological Approaches

Traditional sourcing of Picroside I from wild Picrorhiza kurroa plants faces challenges related to sustainability and conservation, as the plant is endemic to specific high-altitude regions. To address these challenges, biotechnological approaches for the production of Picroside I have been developed.

Tissue Culture Production

Tissue culture techniques offer a promising alternative for the sustainable production of Picroside I. Research has demonstrated successful production of Picroside I from callus cultures derived from axillary shoot tips of Picrorhiza kurroa .

In one study, callus cultures were established using Murashige and Skoog medium supplemented with indole-3-butyric acid and kinetin phytohormones. The maximum growth index (5.109 ± 0.159) was observed at 16 weeks of culture, with Picroside I content reaching 16.37 ± 0.0007 mg/g . This represents a significant achievement in the biotechnological production of Picroside I and offers a sustainable alternative to wild harvesting.

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